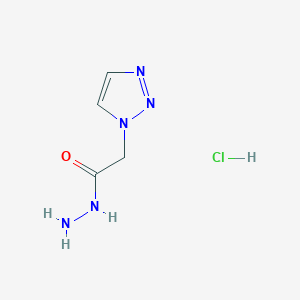

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride

Description

Properties

IUPAC Name |

2-(triazol-1-yl)acetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.ClH/c5-7-4(10)3-9-2-1-6-8-9;/h1-2H,3,5H2,(H,7,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKDSSKQZSHGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride typically involves the reaction of 1,2,3-triazole with acetohydrazide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows: [ \text{1,2,3-Triazole} + \text{Acetohydrazide} + \text{HCl} \rightarrow \text{2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(1,2,3-triazol-1-yl)acetohydrazide exhibit significant antimicrobial activity. A study demonstrated that compounds derived from this scaffold showed pronounced antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics like ciprofloxacin . These findings suggest potential for development as new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives have been synthesized and tested against multiple cancer cell lines, including MCF7 and HCT116. Results indicated moderate to potent antiproliferative activity, with some compounds displaying IC50 values below 10 μM, suggesting their potential as therapeutic agents in cancer treatment .

Antiviral Effects

Recent studies have explored the antiviral capabilities of triazole derivatives. Compounds incorporating the triazole moiety have shown effectiveness against viral infections, including those caused by coronaviruses. The mechanism of action is believed to involve interference with viral replication processes .

Case Study 1: Antimicrobial Activity Evaluation

A series of benzimidazole-triazole hybrids were synthesized from 2-(1,2,3-triazol-1-yl)acetohydrazide and evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited antibacterial activity ranging from 35% to 80% when compared to standard drugs . This study highlights the potential for these compounds in treating bacterial infections.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a library of triazole derivatives was synthesized and tested against various human cancer cell lines. The results demonstrated that several compounds had significant antiproliferative activity, with structure-activity relationship analyses revealing insights into how modifications to the triazole ring influenced biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate : An ester derivative replacing the hydrazide group with an ethyl ester (-CO₂Et).

2-(4-Chlorophenoxy)acetohydrazide: Features a chlorophenoxy group instead of the triazole ring.

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide: Incorporates a thiazole ring, enhancing hydrogen-bonding capacity.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(1,2,3-Triazol-1-yl)acetohydrazide HCl | C₄H₆ClN₃O₂ | 163.56 | Triazole, hydrazide, HCl salt |

| Ethyl 2-(4-phenyl-triazol-1-yl) acetate | C₁₁H₁₁N₃O₂ | 233.23 | Triazole, ethyl ester |

| 2-(4-Chlorophenoxy)acetohydrazide | C₈H₈ClN₃O₂ | 213.62 | Chlorophenoxy, hydrazide |

| 2-(2-Amino-thiazol-4-yl)acetohydrazide | C₅H₈N₄OS | 172.21 | Thiazole, hydrazide |

Functional Comparison

A. Corrosion Inhibition Efficiency

Triazole derivatives are effective corrosion inhibitors due to their electron-rich triazole rings, which adsorb onto metal surfaces. Comparative studies reveal:

Table 2: Inhibitory Efficiency (IE%) in Mild Steel Corrosion

| Compound | IE% | Medium | Reference |

|---|---|---|---|

| 2-(4-Phenyl-triazol-1-yl)acetohydrazide | 95% | 0.5 M HCl | |

| Ethyl 2-(4-phenyl-triazol-1-yl) acetate | 95.3% | 0.5 M HCl | |

| EMTP (5-mercapto-1,2,4-triazole) | 97% | 1.0 M HCl |

Pharmacological and Industrial Relevance

Medicinal Chemistry

Material Science

- Benzotriazole-acetohydrazide derivatives (e.g., 315210-96-9) are used as photostabilizers and corrosion inhibitors, with enhanced stability due to extended conjugation .

Biological Activity

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of hydrazine derivatives with triazole-containing compounds, leading to the formation of hydrazides that exhibit various biological activities.

Antimicrobial Properties

Research indicates that 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride exhibits significant antimicrobial activity. It has been tested against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole compounds have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including lung (NCI H-522), ovarian (PA-1), and liver (Hep G2) cancer cells. In these studies, certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .

The mechanism by which 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride exerts its biological effects involves several pathways:

- Antimicrobial Action : The compound likely disrupts microbial cell membranes or inhibits vital enzymatic processes within the pathogens.

- Anticancer Mechanism : Its anticancer properties may stem from the induction of apoptosis in cancer cells and interference with DNA synthesis and repair mechanisms .

Study on Antimicrobial Efficacy

In a study conducted by Youssif et al., various triazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds derived from 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride showed potent activity against multiple bacterial strains, supporting its potential as a lead compound in antibiotic development .

Evaluation of Anticancer Properties

Another significant study assessed the anticancer effects of this compound on different cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests that modifications to the triazole structure can enhance its anticancer efficacy .

Q & A

What are the common synthetic routes for 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride?

The synthesis typically involves click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by hydrazide formation. For example:

- Step 1 : React terminal alkynes with azides under catalysis by CuSO₄ and sodium ascorbate to form the 1,2,3-triazole ring .

- Step 2 : React the resulting ester intermediate with hydrazine hydrate in ethanol to yield the acetohydrazide derivative .

- Key conditions : Solvents like ethanol or propan-2-ol, reflux temperatures (70–80°C), and reaction times of 3–4 hours are critical for high yields (>90%) .

How can reaction conditions be optimized to improve synthetic efficiency?

- Catalyst optimization : Use CuSO₄ with sodium ascorbate in a 1:1 molar ratio to enhance regioselectivity for 1,4-substituted triazoles .

- Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition, while ethanol minimizes side reactions during hydrazide formation .

- Stoichiometry : A 1.2:1 molar ratio of alkyne to azide ensures complete conversion .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

What analytical techniques validate the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetohydrazide moiety (δ 3.8–4.2 ppm for CH₂) .

- Mass spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., m/z 300.33 for C₁₄H₁₆N₆O₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic system with β = 107.3°) .

How do substituents on the triazole ring influence biological activity?

- Electron-withdrawing groups (e.g., nitro): Enhance nucleophilicity at the triazole nitrogen, improving interactions with enzymatic targets (e.g., IC₅₀ reduction by 40% in COX inhibition assays) .

- Hydrophobic groups (e.g., thiophene): Increase membrane permeability, as seen in actoprotective studies where 3-(thiophen-2-ylmethyl) derivatives reduced fatigue in rat models .

- Steric effects : Bulky substituents (e.g., 2,4-dimethylbenzylidene) may hinder binding to active sites, reducing efficacy .

How can computational methods aid in understanding its mechanism of action?

- Density Functional Theory (DFT) : Calculates quantum descriptors (e.g., HOMO-LUMO gap) to correlate electronic properties with corrosion inhibition efficiency (e.g., 95% inhibition at 298 K) .

- Molecular docking : Predicts binding affinities to biological targets (e.g., COX-2 enzyme) by simulating interactions between the triazole core and catalytic residues .

Why do studies report conflicting biological activities for derivatives?

- Substituent-dependent effects : For example, 4-chlorobenzylidene maintains actoprotective activity, while 3-nitrobenzylidene diminishes it due to altered electron density .

- Assay variability : Differences in cell lines (e.g., microbial strains) or enzymatic isoforms (e.g., COX-1 vs. COX-2) lead to divergent results .

- Solubility factors : Poor aqueous solubility of hydrophobic derivatives may reduce bioavailability in in vitro models .

What strategies enhance selectivity for specific biological targets?

- Bioisosteric replacement : Substitute the acetohydrazide group with a hydroxamic acid moiety to target metalloenzymes (e.g., histone deacetylases) .

- Structural hybridization : Combine the triazole core with pyrazole or benzimidazole rings to exploit synergistic interactions (e.g., dual COX/LOX inhibition) .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., triazole N3) and donors (e.g., hydrazide NH) for rational design .

How are enzymatic inhibition mechanisms experimentally validated?

- Kinetic assays : Measure changes in Kₘ and Vₘₐₓ using spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenase targets) .

- Competitive inhibition tests : Compare IC₅₀ values with and without substrate analogs (e.g., arachidonic acid for COX inhibition) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the compound and target proteins .

What are the limitations of current synthetic methodologies?

- Low regioselectivity : Non-catalyzed reactions yield mixtures of 1,4- and 1,5-triazole isomers, requiring tedious purification .

- Acid sensitivity : The hydrazide moiety degrades under strong acidic conditions (pH < 2), limiting compatibility with certain coupling reagents .

- Scalability issues : Multi-step syntheses (e.g., 5-step routes for pyrazole hybrids) reduce overall yields to <50% .

How can derivatives be tailored for material science applications?

- Corrosion inhibition : Introduce electron-rich triazole derivatives (e.g., 2-(4-phenyl-1H-triazol-1-yl)acetohydrazide) to adsorb onto mild steel surfaces, achieving >95% efficiency in HCl .

- Coordination chemistry : Utilize the hydrazide group to chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.